4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18021152
InChI: InChI=1S/C8H8ClNO2.ClH/c9-7-3-5(8(11)12)1-2-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H
SMILES:
Molecular Formula: C8H9Cl2NO2
Molecular Weight: 222.07 g/mol

4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride

CAS No.:

Cat. No.: VC18021152

Molecular Formula: C8H9Cl2NO2

Molecular Weight: 222.07 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride -

Specification

Molecular Formula C8H9Cl2NO2
Molecular Weight 222.07 g/mol
IUPAC Name 4-(aminomethyl)-3-chlorobenzoic acid;hydrochloride
Standard InChI InChI=1S/C8H8ClNO2.ClH/c9-7-3-5(8(11)12)1-2-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H
Standard InChI Key RUBWUWXHSGTFAW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(=O)O)Cl)CN.Cl

Introduction

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves:

  • Chlorination: Introducing chlorine at the 3-position of 4-(aminomethyl)benzoic acid using agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Salt Formation: Treating the free amine with hydrochloric acid (HCl) to produce the hydrochloride salt .

Key Reaction:

4-(Aminomethyl)-3-chlorobenzoic acid+HCl4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride\text{4-(Aminomethyl)-3-chlorobenzoic acid} + \text{HCl} \rightarrow \text{4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride}

Industrial-Scale Production

Industrial methods prioritize efficiency and purity:

  • Continuous Flow Reactors: For controlled chlorination and acidification.

  • Crystallization: Isolating the hydrochloride salt via solvent evaporation.

Physicochemical Properties

PropertyValue/Description
Molecular Weight238.52 g/mol
Melting Point≥300°C (inferred from analogs)
SolubilityHigh in water, moderate in polar solvents
pKa~3.75 (carboxylic acid)
Storage2–8°C, protected from moisture

The chlorine atom increases electrophilicity, facilitating nucleophilic substitution, while the hydrochloride salt improves stability and bioavailability .

Biological Activity and Applications

Table 1: Comparative Bioactivity of Related Compounds

CompoundActivity TypeNotes
4-(Aminomethyl)-3-chlorobenzoic acid HClAntifibrinolytic (inferred)Requires in vivo validation
Tranexamic acidPlasminogen inhibitionClinically used

Material Science Applications

  • Polymer Modification: The amine group enables covalent bonding to polymers, enhancing mechanical properties.

  • Drug Delivery Systems: Utilized in pH-sensitive hydrogels due to ionizable groups.

Future Directions

  • Structure-Activity Studies: Optimizing the chlorine and amine positions for enhanced bioactivity.

  • Clinical Trials: Evaluating efficacy in thrombosis and wound healing models.

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